Trimethylamine

説明

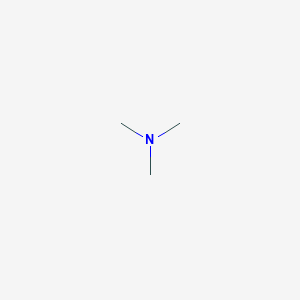

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQZCLCWQTVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N, Array, (CH3)3N | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | trimethylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20230-89-1 (hydriodide), 2840-24-6 (hydrobromide), 593-81-7 (hydrochloride) | |

| Record name | Trimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026238 | |

| Record name | Trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylamine, anhydrous appears as a colorless gas with a fishlike odor at low concentrations changing to ammonia-like odor at higher concentrations. Shipped as a liquid under its own vapor pressure. Contact with the unconfined liquid can cause frostbite from evaporative cooling or chemical type burns. The gasis corrosive and dissolves in water to form flammable, corrosive solutions. Gas is an asphyxiate by the displacement of air. Produces toxic oxides of nitrogen during combustion. Prolonged exposure to heat can cause the containers to rupture violently and rocket. Long-term inhalation of low concentrations or short -term inhalation of high concentrations has adverse health effects., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a fishy, amine odor; Note: A liquid below 37 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colourless gas; Pungent fishy odour at low concentration, Colorless gas with a fishy, amine odor., Colorless gas with a fishy, amine odor. [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas.] | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

37.2 °F at 760 mmHg (USCG, 1999), 2.87 °C at 760 mm Hg, 3 °C, 37.2 °F, 37 °F | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not Applicable. Gas. (USCG, 1999), -7 °C (19 °F) - closed cup, 20 °F (Closed cup), 10 °F (-12.2 °C) (closed cup), 25% solution: 38 °F (3.3 °C) (open cup), Flammable gas, NA (Gas) 20 °F (Liquid) | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

48 % at 86 °F (NIOSH, 2023), In water, 8.9X10+5 mg/L at 30 °C, Soluble in water, Soluble in alcohol, ether, Readily absorbed by alcohol with which it is miscible; also soluble in ether, benzene, toluene, xylene, ethylbenzene, chloroform., For more Solubility (Complete) data for Trimethylamine (7 total), please visit the HSDB record page., 890.0 mg/mL, Solubility in water: very good, Soluble in water, ether, Soluble (in ethanol), (86 °F): 48% | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.633 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6709 at 0 °C/4 °C, Saturated liquid density= 40.890 lb/cu ft @ 35 °C, Saturated vapor density= 0.29910 lb/cu ft @ 70 °C, Relative density (water = 1): 0.6 (liquid), 0.667-0.675 (4°), 0.633 at 68 °F, 2.09(relative gas density) | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2, 2.09 | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1487.83 mmHg at 70 °F (USCG, 1999), 1610 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 187, 1454 mmHg at 70 °F, (70 °F): 1454 mmHg | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ammonia, no more than 0.2% by wt of solution; formaldehyde, no more than 0.3% by wt of solution | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas at room temperature, Colorless gas [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas] | |

CAS No. |

75-50-3 | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHH7G8O305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methanamine, N,N-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-178.8 °F (USCG, 1999), -117.08 °C, -117.1 °C, -117 °C, -179 °F | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to Trimethylamine (TMA) Synthesis Pathways in Gut Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylamine (TMA) is a gut microbiota-derived metabolite exclusively produced by microbial action on dietary precursors.[1][2] Following absorption, TMA is transported to the liver and oxidized by host flavin-containing monooxygenase 3 (FMO3) enzymes to form this compound-N-oxide (TMAO).[3][4] Elevated circulating TMAO levels have been strongly associated with the pathogenesis of various non-communicable diseases, particularly atherosclerosis, cardiovascular disease (CVD), and chronic kidney disease.[5][6] Understanding the specific bacterial pathways that generate TMA is therefore a critical area of research for developing novel therapeutic interventions. This guide provides a detailed technical overview of the primary TMA synthesis pathways in gut bacteria, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core metabolic and experimental workflows.

The Metaorganismal Pathway of TMAO Formation

The generation of TMAO is a multi-step process involving both the gut microbiota and host enzymes.[7] Dietary nutrients rich in quaternary amine groups, such as choline, phosphatidylcholine, L-carnitine, and betaine, are metabolized by specific gut bacteria into TMA.[8] This TMA is then absorbed into the portal circulation, delivered to the liver, and subsequently oxidized by host FMO3 to TMAO, which enters systemic circulation.[4][5] Genetic deficiencies in FMO3 can lead to the accumulation of TMA, causing the disorder trimethylaminuria.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to this compound in human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gut microbial metabolite this compound N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-N-oxide formation, the bacterial taxa involved and intervention strategies to reduce its concentration in the human body - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Fatty Acids Modulate Gut Microbiota-Derived this compound-N-Oxide: Potential Mechanisms and Future Perspective [mdpi.com]

The Role of Carnitine in Gut Microbial Trimethylamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of dietary L-carnitine (B1674952) by the gut microbiota into trimethylamine (TMA) is a critical initial step in a pathway linked to cardiovascular disease. This process, which culminates in the hepatic oxidation of TMA to this compound N-oxide (TMAO), is microbially driven and subject to complex regulation. Understanding the molecular underpinnings of TMA synthesis is paramount for developing targeted therapeutic strategies to mitigate cardiovascular risk. This guide provides a comprehensive technical overview of the enzymatic pathways, microbial players, and regulatory mechanisms governing carnitine-dependent TMA production in the human gut. It details the key aerobic and anaerobic metabolic routes, presents quantitative data on enzyme kinetics and gene prevalence, outlines experimental protocols for studying this pathway, and provides visual representations of the core signaling and metabolic workflows.

Introduction: The Carnitine-TMA-TMAO Axis

L-carnitine, a quaternary amine abundant in red meat and dairy products, is essential for host fatty acid metabolism. However, unabsorbed L-carnitine becomes a substrate for gut microbial metabolism, leading to the production of TMA.[1][2] TMA is readily absorbed from the gut and transported to the liver, where flavin-containing monooxygenases (FMOs) convert it to TMAO.[1][3] Elevated plasma TMAO levels have been associated with an increased risk of atherosclerosis and other cardiovascular diseases.[1][2][3] The production of TMA from carnitine is exclusively a function of the gut microbiota, making this pathway a key target for therapeutic intervention.[1][4]

Metabolic Pathways for TMA Synthesis from Carnitine

The gut microbial conversion of L-carnitine to TMA proceeds through two primary pathways: an oxygen-dependent (aerobic) pathway and a more recently elucidated, and likely more physiologically relevant, oxygen-independent (anaerobic) pathway.

Aerobic Pathway: The Carnitine Monooxygenase (CntA/B) System

A direct, one-step conversion of L-carnitine to TMA is catalyzed by a two-component Rieske-type oxygenase/reductase, CntA/B.[5][6] This pathway is primarily found in facultative anaerobes and some aerobic bacteria.

-

Mechanism: The CntA subunit, a Rieske-type oxygenase, hydroxylates L-carnitine at the C4 position in an oxygen-dependent manner. The resulting unstable intermediate non-enzymatically eliminates TMA. The CntB subunit is an FMN-containing reductase that transfers electrons from NADH to CntA.[5][7]

-

Key Enzymes: Carnitine monooxygenase (CntA) and its reductase (CntB). The E. coli homolog is also known as YeaW/YeaX.[4][8]

-

Bacterial Genera: Acinetobacter, Serratia, and some Escherichia have been shown to possess and utilize this pathway.[5][9]

Although this pathway has been well-characterized biochemically, its significance in the anoxic environment of the distal gut is questionable due to its strict requirement for molecular oxygen.[4][10]

Anaerobic Pathway: A Two-Step Process via γ-Butyrobetaine

The predominant pathway for TMA synthesis from L-carnitine in the anaerobic human gut is a two-step process involving two distinct groups of bacteria.[10][11][12]

Step 1: L-Carnitine to γ-Butyrobetaine (γBB)

-

Mechanism: L-carnitine is first converted to γ-butyrobetaine (γBB). This conversion is carried out by enzymes encoded by the cai (carnitine utilization) operon.[10] This pathway is utilized by some facultative anaerobes as a means of anaerobic respiration, with crotonobetaine as an intermediate.[13]

-

Key Gene Cluster: The cai operon, which includes caiT (carnitine/γBB antiporter), caiA (crotonobetaine reductase), caiB (γ-butyrobetainyl-CoA:carnitine CoA transferase), caiC (betaine:CoA ligase), caiD (crotonobetainyl-CoA hydratase), and caiE (function not fully elucidated).[14][15][16]

-

Bacterial Genera: This pathway is prevalent in several members of the Enterobacteriaceae family, including Escherichia coli, Proteus mirabilis, and Salmonella typhimurium.[3][10]

Step 2: γ-Butyrobetaine (γBB) to this compound (TMA)

-

Mechanism: A distinct group of strictly anaerobic bacteria metabolizes γBB to TMA. This process is mediated by the recently identified γ-butyrobetaine utilization (bbu or gbu) gene cluster.[4][10][11] The key TMA-generating step is catalyzed by a novel flavin-dependent TMA-lyase.[4][17]

-

Key Gene Cluster: The bbu/gbu operon, which includes genes encoding a TMA-lyase (BbuA/GbuA), CoA transferases (BbuB/C, GbuB/C), and other accessory proteins.[4][10]

-

Bacterial Genera: This pathway is primarily found in a small, polyphyletic group of Firmicutes, with Emergencia timonensis being a key representative.[1][12][18] Other cultured and uncultured members of the Clostridiales order also possess this gene cluster.[4]

This two-step anaerobic pathway is considered the major contributor to L-carnitine-derived TMA in the human gut.[4][10][11]

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference(s) |

| CntA (Carnitine Monooxygenase) | L-Carnitine | 1.3 ± 0.2 mM | 1.2 ± 0.04 µmol/min/mg | Acinetobacter baumannii | [4] |

Kinetic data for the enzymes of the anaerobic pathway (Bbu/Gbu) are still emerging.

Table 2: Prevalence of Key Genes in Human Gut Metagenomes

| Gene/Gene Cluster | Prevalence in Healthy Adults | Associated Conditions | Key Bacterial Phyla | Reference(s) |

| cai operon | High | - | Proteobacteria | [11][19] |

| cntA/B | Low to moderate | Higher in omnivores and associated with CVD risk | Proteobacteria, Firmicutes | [10][20] |

| bbu/gbu gene cluster | Low, but enriched in high-TMAO producers | Enriched in omnivorous diets and associated with CVD risk | Firmicutes (Clostridiales) | [1][11][19] |

Table 3: TMA/TMAO Production in Human Cohorts

| Cohort | Condition | Analyte | Concentration (Mean ± SD or Median [IQR]) | Reference(s) |

| Omnivores | Post-L-carnitine challenge | d3-TMAO | >20-fold higher than vegans/vegetarians | [1] |

| Vegans/Vegetarians | Post-L-carnitine challenge | d3-TMAO | Low | [1] |

| High-TMAO Producers | Carnitine supplementation | Plasma TMAO | 3.69 µM to 7.27 µM | [17] |

| Low-TMAO Producers | Carnitine supplementation | Plasma TMAO | 1.62 µM to 2.71 µM | [17] |

Experimental Protocols

Quantification of TMA and TMAO by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[7][9][18][20][21]

Objective: To quantify TMA and TMAO in plasma or fecal samples.

Materials:

-

Plasma or fecal homogenate

-

Internal standards (d9-TMAO, d9-TMA)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid or propanoic acid

-

LC-MS/MS system with a HILIC or C18 column

Procedure:

-

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 10 µL of internal standard solution (e.g., 500 ng/mL d9-TMAO in MeOH).

-

Add 200 µL of ice-cold ACN to precipitate proteins.

-

Vortex for 10 minutes at 4°C.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new tube and dilute with an appropriate volume of the initial mobile phase (e.g., 100 µL of 30% ACN).

-

Transfer to an HPLC vial for analysis.

-

-

Chromatographic Separation:

-

Use a HILIC column for polar analytes or a reverse-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in ACN.

-

Run a gradient elution to separate TMA and TMAO.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor the following multiple reaction monitoring (MRM) transitions:

-

TMAO: m/z 76.2 → 58.2

-

d9-TMAO: m/z 85.3 → 66.2

-

TMA (derivatized if necessary): Varies depending on the derivatization agent.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of TMA and TMAO.

-

Calculate the concentration in samples based on the peak area ratio of the analyte to the internal standard.

-

Anaerobic Cultivation of Carnitine-Metabolizing Bacteria

This protocol is based on general methods for cultivating strict anaerobes like Clostridiales.[8][16][22][23]

Objective: To culture and isolate carnitine-metabolizing anaerobic bacteria from fecal samples.

Materials:

-

Anaerobic chamber (e.g., with a gas mix of 5% H₂, 10% CO₂, 85% N₂)

-

Pre-reduced anaerobic media (e.g., Gifu Anaerobic Medium (GAM), Schaedler agar (B569324), or custom media supplemented with L-carnitine or γBB)

-

Fecal sample

-

Anaerobic dilution buffer (e.g., pre-reduced PBS)

Procedure:

-

Media Preparation: Prepare and sterilize media, then place it in the anaerobic chamber for at least 24 hours to pre-reduce.

-

Sample Processing:

-

Inside the anaerobic chamber, homogenize a fresh fecal sample in anaerobic dilution buffer.

-

Perform serial dilutions of the fecal slurry.

-

-

Inoculation and Incubation:

-

Plate the dilutions onto pre-reduced agar plates containing L-carnitine or γBB as a potential substrate.

-

Incubate the plates at 37°C in the anaerobic chamber for 3-5 days.

-

-

Isolation and Identification:

-

Pick individual colonies with distinct morphologies and re-streak onto fresh plates to ensure purity.

-

Identify isolates using 16S rRNA gene sequencing and/or MALDI-TOF mass spectrometry.

-

-

Functional Characterization:

-

Grow pure isolates in liquid media with and without carnitine/γBB.

-

Analyze the culture supernatant for TMA production using LC-MS/MS.

-

Heterologous Expression and Purification of Carnitine-Metabolizing Enzymes

This protocol provides a general workflow for expressing and purifying enzymes like CntA/B or Bbu/Gbu proteins in E. coli.[24][25]

Objective: To produce purified recombinant enzymes for in vitro characterization.

Materials:

-

Expression vector (e.g., pET series)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB or TB medium with appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., Tris-HCl with lysozyme, DNase I, and protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

Procedure:

-

Cloning: Clone the gene of interest (e.g., bbuA) into an expression vector with an affinity tag (e.g., 6x-His tag).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain.

-

Expression:

-

Grow a starter culture overnight.

-

Inoculate a larger volume of media and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Apply the clarified lysate to the affinity resin.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer containing a high concentration of imidazole.

-

-

Verification:

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Confirm protein identity by Western blot or mass spectrometry.

-

RNA-Seq Analysis of Gene Expression

This is a general workflow for analyzing differential gene expression in gut bacteria in response to carnitine.[6][9][18]

Objective: To identify genes that are up- or down-regulated in the presence of L-carnitine or its metabolites.

Procedure:

-

Experimental Design: Culture bacteria with and without the substrate of interest (e.g., L-carnitine or γBB) in biological replicates.

-

RNA Extraction: Isolate high-quality total RNA from bacterial pellets.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA).

-

Fragment the RNA.

-

Synthesize cDNA.

-

Ligate sequencing adapters.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to a reference genome using an aligner like STAR or HISAT2.

-

Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between conditions.

-

Functional Annotation and Pathway Analysis: Analyze the differentially expressed genes to identify enriched biological pathways.

-

Signaling Pathways and Regulatory Networks

Regulation of the cai Operon

The expression of the cai operon in E. coli is tightly regulated by several factors to ensure it is only active under appropriate conditions.

-

Anaerobiosis: The operon is induced under anaerobic conditions, a process mediated by the global anaerobic regulator FNR (Fumarate and Nitrate Reductase regulator).

-

Catabolite Repression: The operon is subject to catabolite repression and is activated by the CRP-cAMP complex in the absence of glucose.

-

Substrate Induction: The presence of L-carnitine or crotonobetaine is required for full induction. This is mediated by the specific transcriptional activator CaiF .

-

Repression: The histone-like nucleoid-structuring protein H-NS acts as a repressor.

Regulation of the bbu/gbu Operon

The expression of the bbu/gbu gene cluster is primarily induced by its substrate, γ-butyrobetaine.[4][7][10]

-

Substrate Induction: RNA-seq experiments in Emergencia timonensis have shown that the bbu gene cluster is significantly upregulated in the presence of γBB.[4][10] L-carnitine can also induce expression, likely after its conversion to γBB by other microbes.[10]

-

Transcriptional Regulation: The precise transcriptional activators or repressors that mediate this induction are still under investigation. However, the presence of a transporter gene (bbuE) within the operon suggests a coordinated uptake and metabolism system. The upregulation of riboflavin (B1680620) biosynthesis genes alongside the bbu cluster suggests a need for the FAD cofactor for the BbuA TMA-lyase.[10]

References

- 1. Gut microbes with the gbu genes determine TMAO production from L-carnitine intake and serve as a biomarker for precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. meatscience.org [meatscience.org]

- 6. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The microbial gbu gene cluster links cardiovascular disease risk associated with red meat consumption to microbiota L-carnitine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A geographically-diverse collection of 418 human gut microbiome pathway genome databases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to this compound in human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Transcriptional gene expression: Activators and repressors – Chromosomes, Genes, and Traits: An Introduction to Genetics [Revised Edition] [rotel.pressbooks.pub]

- 14. The XRE family protein DbuR is a transcriptional repressor of the dbu operon in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Enzyme discovery completes the anaerobic pathway for gut microbial metabolism of l-carnitine linked to cardiovascular disease - American Chemical Society [acs.digitellinc.com]

- 18. blog.genewiz.com [blog.genewiz.com]

- 19. researchgate.net [researchgate.net]

- 20. Global genetic diversity of human gut microbiome species is related to geographic location and host health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carnitine metabolism in the human gut: characterization of the two-component carnitine monooxygenase CntAB from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Changes in L-Carnitine Metabolism Affect the Gut Microbiome and Influence Sexual Behavior Through the Gut–Testis Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. mdpi.com [mdpi.com]

- 25. taxonomy - RNA sequencing and taxonomic analysis of gut microbiome - Biology Stack Exchange [biology.stackexchange.com]

The Metabolic Journey of Dietary Trimethylamine: A Technical Guide for Researchers

An in-depth exploration of the absorption, microbial and host-mediated metabolism, and excretion of dietary trimethylamine in humans, providing a comprehensive resource for scientific and drug development professionals.

Introduction

Dietary this compound (TMA) and its metabolite, this compound N-oxide (TMAO), have garnered significant scientific interest due to their associations with various health and disease states, particularly cardiovascular diseases.[1][2] Understanding the intricate metabolic pathway of TMA is crucial for researchers and drug development professionals seeking to modulate its levels for therapeutic purposes. This technical guide provides a detailed overview of the metabolic fate of dietary TMA in humans, from its dietary precursors to its ultimate excretion.

From Diet to the Gut: Precursors and Microbial Biotransformation

Humans are exposed to TMA through two main routes: direct consumption of foods containing TMA, primarily fish, and through the microbial metabolism of dietary precursors.[3][4] The major dietary precursors for TMA are choline (B1196258), phosphatidylcholine, L-carnitine, and betaine, which are abundant in animal products such as red meat, eggs, and dairy.[1][5][6]

The initial and critical step in the endogenous production of TMA occurs within the gut, orchestrated by the resident microbiota.[7] Specific bacterial species possess the necessary enzymatic machinery, such as choline TMA lyase, to cleave these precursor molecules and generate TMA.[6] Gut bacteria belonging to the phyla Firmicutes and Actinobacteria are known to be capable of producing TMA.[5] The composition and activity of an individual's gut microbiota, therefore, play a pivotal role in determining the amount of TMA produced from a given diet.[5][8]

Absorption and Hepatic N-Oxidation: The Host's Contribution

Following its production by the gut microbiota, TMA is readily absorbed from the intestine and enters the portal circulation.[6] The vast majority of absorbed TMA is then transported to the liver for detoxification.[6][9]

In the liver, TMA undergoes efficient N-oxidation to the non-odorous and water-soluble compound, this compound N-oxide (TMAO).[3][10] This crucial metabolic conversion is catalyzed primarily by the hepatic flavin-containing monooxygenase 3 (FMO3) enzyme.[11][12] FMO1 also contributes to this reaction, but to a much lesser extent.[11][13] The efficiency of this conversion is high in healthy individuals, with approximately 95% of TMA being converted to TMAO.[4][13] Genetic variations in the FMO3 gene can lead to impaired enzyme activity, resulting in a condition known as trimethylaminuria or "fish odor syndrome," where excess TMA is excreted in sweat, urine, and breath.[10][14]

Distribution and Excretion: The Final Steps

Once formed in the liver, TMAO is released into the systemic circulation.[9] From the bloodstream, TMAO is distributed throughout the body and is primarily cleared from circulation by the kidneys through urinary excretion.[10][13] A smaller fraction of TMAO can be excreted in sweat and feces.[13] Studies using isotopically labeled TMAO have shown that its absorption is nearly complete and it exhibits rapid turnover, with approximately 96% of an oral dose being eliminated in the urine within 24 hours, predominantly as unchanged TMAO.[15]

The metabolic pathway of dietary this compound can be visualized as follows:

Quantitative Data on TMA and TMAO

The concentrations of TMA and TMAO in biological fluids can vary significantly among individuals, influenced by diet, gut microbiome composition, and host genetics. The following tables summarize typical quantitative data found in human plasma and urine.

Table 1: Typical Concentrations of TMA and TMAO in Human Plasma

| Analyte | Concentration Range (µM) | Median (µM) | Notes |

| TMA | Nearly non-detectable in healthy individuals | - | Levels can be elevated in individuals with trimethylaminuria.[16] |

| TMAO | 0.73 - 126 | 3.45 | Fasting plasma levels in apparently healthy subjects.[2] |

Table 2: Typical Concentrations of TMA and TMAO in Human Urine

| Analyte | Concentration Range (µM) | Notes |

| TMA | 0.70 (minimum detected) | Urinary TMAO concentrations are significantly higher than TMA.[16] |

| TMAO | 52.0 (minimum detected) | The ratio of TMAO to TMA in urine is approximately 95:3 in individuals with normal FMO3 activity.[13] |

Experimental Protocols for TMA and TMAO Quantification

The accurate quantification of TMA and TMAO in biological samples is essential for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for this purpose.[9][17]

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma or serum samples for LC-MS/MS analysis is protein precipitation.[9][17]

-

To 50 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., d9-TMAO, 500 ng/mL).[17]

-

Add 200 µL of acetonitrile (B52724) to precipitate the proteins.[17]

-

Vortex the mixture for 10 minutes at room temperature.[17]

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.[17]

-

Transfer 100 µL of the supernatant to a new tube.[17]

-

Add 100 µL of 30% acetonitrile solution.[17]

-

Transfer 100 µL of the final mixture to an HPLC vial for analysis.[17]

LC-MS/MS Instrumentation and Conditions

The following provides a general overview of typical LC-MS/MS parameters for TMA and TMAO analysis. Specific conditions may need to be optimized for individual instruments.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.[17]

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[17]

-

Mobile Phase B: Acetonitrile.[17]

-

Gradient: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase to elute the analytes.[17]

-

-

Tandem Mass Spectrometry (MS/MS):

The general workflow for the quantification of TMA and TMAO can be visualized as follows:

Conclusion

The metabolic fate of dietary this compound is a complex interplay between the gut microbiota and host metabolism. This guide has provided a comprehensive overview of this pathway, from the microbial conversion of dietary precursors to the hepatic oxidation of TMA and subsequent renal excretion of TMAO. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the fields of nutrition, microbiology, and drug development. A thorough understanding of this metabolic axis is fundamental for developing strategies to modulate TMAO levels and potentially mitigate its associated health risks.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Measurement of this compound-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound: Metabolic, Pharmacokinetic and Safety Aspects: Ingenta Connect [ingentaconnect.com]

- 5. The Role of the Gut Microbiome and this compound Oxide in Atherosclerosis and Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the Gut Microbiome and this compound Oxide in Atherosclerosis and Age-Related Disease [mdpi.com]

- 7. This compound N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound: metabolic, pharmacokinetic and safety aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavin-containing monooxygenase 3 - Wikipedia [en.wikipedia.org]

- 12. This compound and this compound N-Oxide, a Flavin-Containing Monooxygenase 3 (FMO3)-Mediated Host-Microbiome Metabolic Axis Implicated in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound N-oxide (TMAO) in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FMO3 gene: MedlinePlus Genetics [medlineplus.gov]

- 15. The metabolic fate of isotopically labeled this compound-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous Measurement of Urinary this compound (TMA) and this compound N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A validated simple LC-MS/MS method for quantifying this compound N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Physiological Role of Trimethylamine in Microbial Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary